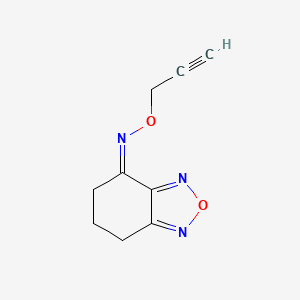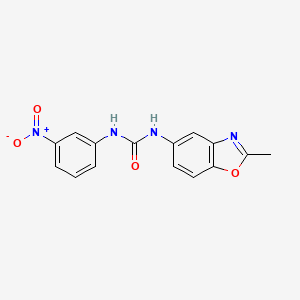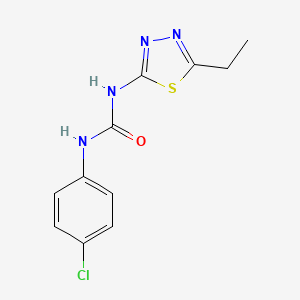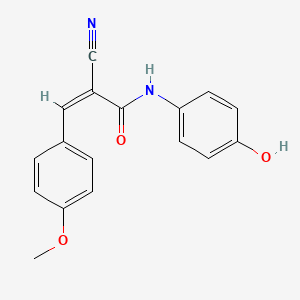
6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-one O-2-propyn-1-yloxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-one O-2-propyn-1-yloxime, commonly known as BDP, is a fluorescent probe that is widely used in scientific research. It is a versatile molecule that can be used for various applications, including imaging, sensing, and detection.
作用機序
BDP works by undergoing a photochemical reaction when exposed to light. The molecule absorbs light at a specific wavelength and emits light at a higher wavelength, which can be detected using a fluorescence microscope. The mechanism of action of BDP is well-understood and has been extensively studied in the literature.
Biochemical and Physiological Effects:
BDP has minimal biochemical and physiological effects on cells and tissues. It is non-toxic and does not interfere with cellular processes. However, it is important to note that the concentration of BDP used in experiments should be carefully controlled to avoid any potential effects on the system being studied.
実験室実験の利点と制限
BDP has several advantages for lab experiments, including its high quantum yield, photostability, and versatility. It can be used for various applications, including imaging, sensing, and detection. However, BDP also has some limitations, including its sensitivity to pH and temperature, which can affect its fluorescence properties. Additionally, the synthesis of BDP can be challenging and requires expertise in organic chemistry.
将来の方向性
There are several future directions for the use of BDP in scientific research. One potential application is in the development of new biosensors for the detection of biological molecules. BDP could also be used in the development of new imaging techniques for studying cellular processes. Additionally, the synthesis of BDP could be optimized to improve its properties and reduce its limitations.
Conclusion:
In conclusion, BDP is a versatile fluorescent probe that has many applications in scientific research. Its synthesis method is well-established, and its mechanism of action is well-understood. BDP has minimal biochemical and physiological effects on cells and tissues, making it an ideal tool for studying biological processes. While it has some limitations, BDP has many advantages and has the potential for many future applications in scientific research.
合成法
The synthesis of BDP involves a multi-step process that starts with the reaction of 2-aminophenol and ethyl acetoacetate. This is followed by the reaction of the resulting intermediate with propargyl bromide to obtain the final product. The synthesis method of BDP is well-established and has been extensively studied in the literature.
科学的研究の応用
BDP is widely used in scientific research as a fluorescent probe. It has been used for various applications, including imaging of cells and tissues, detection of biological molecules, and sensing of environmental factors. BDP is particularly useful for imaging live cells and tissues due to its high quantum yield and photostability. It has been used to study various biological processes, including protein-protein interactions, enzyme activity, and cellular signaling.
特性
IUPAC Name |
(Z)-N-prop-2-ynoxy-6,7-dihydro-5H-2,1,3-benzoxadiazol-4-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-2-6-13-10-7-4-3-5-8-9(7)12-14-11-8/h1H,3-6H2/b10-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGGALYUAUHTWES-YFHOEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCON=C1CCCC2=NON=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCO/N=C\1/CCCC2=NON=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-prop-2-ynoxy-6,7-dihydro-5H-2,1,3-benzoxadiazol-4-imine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-ethyl-4-{[1-(2-thienylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5779997.png)

amino]methyl}-5-methoxyphenol](/img/structure/B5780030.png)



![methyl 2-[(anilinocarbonothioyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5780047.png)

![N'-[1-(3,4-dimethoxyphenyl)ethylidene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5780066.png)
![N-(2-chlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5780069.png)
![2-({4-ethyl-5-[(2-methyl-1H-indol-3-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5780072.png)
![2-(2,4-dichlorophenyl)-N'-{[(2-methoxyphenoxy)acetyl]oxy}ethanimidamide](/img/structure/B5780093.png)
![N-1,3-benzodioxol-5-yl-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5780094.png)